Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,5-dimethyl-6-oxo-1H-pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)10-6(3)8(12)11-7/h4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCLUPBWYOFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=O)N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192776 | |
| Record name | Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166827-49-1 | |
| Record name | Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166827-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,6-dihydro-3,5-dimethyl-6-oxo-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate typically involves the reaction of 6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Industrial methods also focus on optimizing the use of reagents and minimizing waste to adhere to environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-3,5-dimethylpyrazine-2-carboxylate.
Reduction: Formation of 6-hydroxy-3,5-dimethylpyrazine-2-methanol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical or biological properties based on the evidence provided:
Key Observations
Substituent Effects: 6-Hydroxy vs. 6-Chloro: The hydroxyl group in the target compound enhances hydrogen-bonding capacity and aqueous solubility compared to the chloro analog, which is more lipophilic and may exhibit better membrane permeability . Amino vs.
Ester Group Influence :
- Ethyl esters generally confer higher lipophilicity than methyl esters, extending metabolic half-life but possibly reducing renal clearance. Methyl esters, being smaller, may enhance crystallinity and stability .
Structural Similarity and Bioactivity: Compounds with high structural similarity (e.g., Ethyl 5-aminopyrazine-2-carboxylate, 0.96) suggest that minor substituent changes (e.g., OH → NH₂ at position 5) retain core pharmacophoric features while altering electronic properties . Chlorinated analogs (e.g., Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate) are often prioritized in drug discovery for their stability and ease of functionalization .
Pharmacological Potential: While direct data for the target compound are lacking, analogs like compound 112 () show moderate cytotoxicity against HCT116 cells, suggesting pyrazine derivatives with polar groups (OH, NH₂) may target cancer pathways .
Biological Activity
Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate (C9H12N2O3) is a pyrazine derivative characterized by its unique molecular structure, which includes a hydroxy group, methyl groups, and an ethyl ester. This compound has garnered attention in various fields, particularly for its potential biological activities such as antimicrobial and antioxidant properties.
Synthetic Routes
The synthesis of this compound generally involves the esterification of 6-hydroxy-3,5-dimethylpyrazine-2-carboxylic acid with ethanol, typically using a dehydrating agent like sulfuric acid under reflux conditions. The purification process often includes recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Hydroxy groups can be oxidized to form ketones or aldehydes.
- Reduction : The ester can be reduced to the corresponding alcohol.
- Substitution : Methyl groups may participate in electrophilic substitution reactions.
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .
Antioxidant Activity
The compound also displays notable antioxidant properties. It has been evaluated using several assays, including DPPH radical scavenging and ABTS assays, which measure the ability to neutralize free radicals. Results indicate that this compound can significantly reduce oxidative stress in cellular models, making it a candidate for further studies in oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The hydroxy and ester groups may enhance binding affinity to biological molecules, acting as enzyme inhibitors or modulators in various biochemical pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3,5-dimethylpyrazine-2-carboxylate | Lacks hydroxy group; lower solubility | Limited biological activity |
| 6-Hydroxy-3,5-dimethylpyrazine-2-carboxylic acid | Lacks ethyl ester group; affects reactivity | Moderate antimicrobial properties |
| Tetramethylpyrazine | Known for neuroprotective effects; used in traditional medicine | Strong antioxidant and neuroprotective |
This table highlights how this compound stands out due to its unique combination of functional groups that enhance its solubility and biological activity compared to other pyrazine derivatives.
Safety Assessment
A safety assessment conducted on related pyrazines revealed important insights into their consumption levels and toxicity. For instance, studies on 2-ethyl-3,(5 or 6)-dimethylpyrazine indicated a no-observed-adverse-effect level (NOAEL) of 12.5 mg/kg/day in rats over a 90-day feeding study. These findings suggest that similar compounds may also exhibit a favorable safety profile at typical dietary levels .
Industrial Applications
In addition to its biological activities, this compound is utilized in the food industry for its flavoring properties. Its characteristic roasted aroma makes it valuable in creating flavors reminiscent of cocoa or nuts .
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-hydroxy-3,5-dimethylpyrazine-2-carboxylate, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via condensation reactions between hydroxylated diketones and hydrazine derivatives. For example, analogous pyrazine derivatives are prepared by refluxing 1,2-diaminopropane with 2,3-pentanedione in ethanol, followed by oxidation to aromatic pyrazines . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and reaction duration. Post-synthesis purification via recrystallization (using ethanol or acetone) ensures high purity. Yields can be improved by controlling moisture levels and using inert atmospheres to prevent side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm esterification (e.g., ethyl group signals at δ ~1.3 ppm for CH and ~4.3 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of COOEt or hydroxyl groups) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the ester, O-H stretch at ~3200 cm) .
- Elemental Analysis : Ensures stoichiometric consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Protective measures include:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal via certified facilities .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict molecular orbitals, Fukui functions, and global reactivity indices (electronegativity, hardness). For example, the hydroxyl group’s electron-donating effects can be quantified via charge sensitivity analysis, explaining regioselectivity in electrophilic substitutions . Solvent effects (e.g., ethanol) are modeled using polarizable continuum models (PCMs) to refine reaction mechanisms .
Q. What mechanistic insights explain the formation of this compound during cyclocondensation reactions?
The reaction proceeds through a two-step mechanism:
- Dihydrogenation : Hydrazine attacks diketones to form a dihydropyrazine intermediate.
- Aromatization : Oxidation (e.g., via air or MnO) removes two hydrogens, yielding the aromatic pyrazine core. Kinetic studies using N-labeled hydrazines and isotopic tracing (e.g., C NMR) can validate intermediates .
Q. How does X-ray crystallography resolve the molecular conformation and hydrogen-bonding networks in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions. For example, intramolecular hydrogen bonds between the hydroxyl group and adjacent nitrogen stabilize the planar structure, while intermolecular N–H···O bonds form crystal packing motifs. R-factors below 0.05 ensure precision .
Q. How do structural modifications (e.g., substituent position) impact the compound’s bioactivity or physicochemical properties?
Comparative studies with analogs (e.g., 2-ethyl-3,5-dimethylpyrazine) reveal that:
- Hydroxyl Groups : Enhance solubility in polar solvents but reduce thermal stability.
- Methyl/Ethyl Substituents : Increase lipophilicity, affecting membrane permeability in biological assays .
- Esterification : The ethyl ester group balances reactivity (hydrolyzable) and stability .
Q. How should researchers address contradictory data in published synthetic protocols or spectral assignments?
- Replication : Reproduce methods under controlled conditions (e.g., anhydrous solvents, inert gas).
- Validation : Cross-check spectral data with computational predictions (e.g., simulated NMR via ACD/Labs) .
- Error Analysis : Compare crystallographic data (e.g., CIF files) to identify misassignments in substituent positions .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
